

2-Iodohippuric acid in environmental monitoring research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Iodohippuric acid**

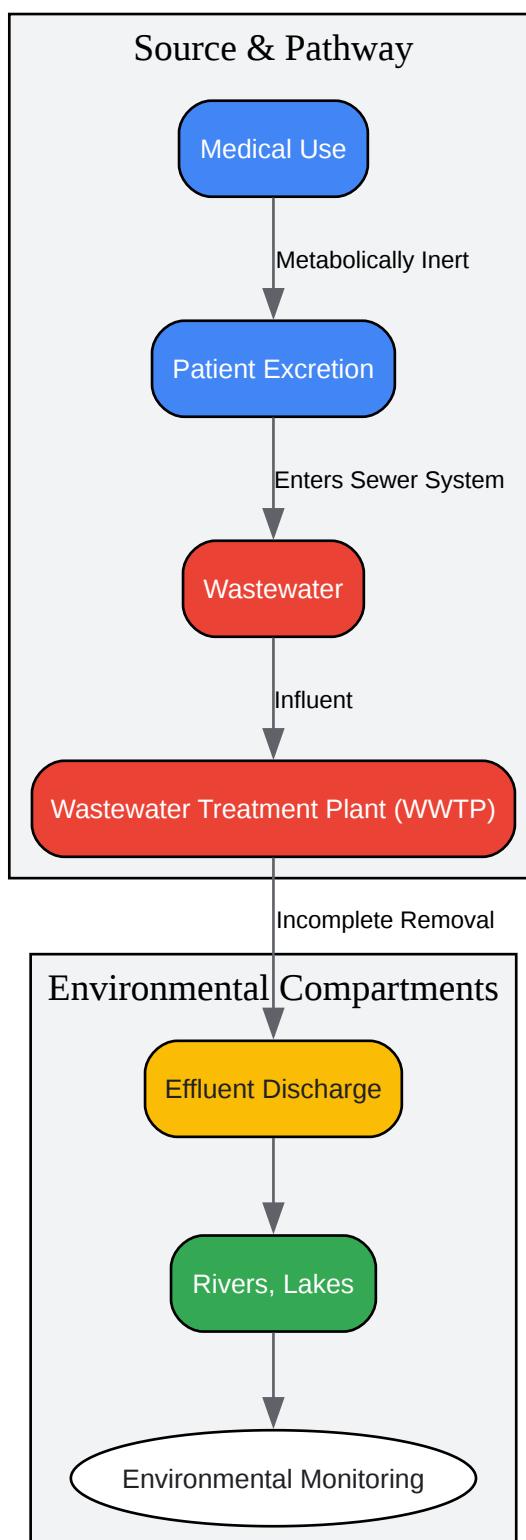
Cat. No.: **B127232**

[Get Quote](#)

An In-Depth Technical Guide to **2-Iodohippuric Acid** for Environmental Monitoring Research

Executive Summary

The increasing complexity of environmental systems necessitates the use of highly specific and reliable chemical tracers to understand contaminant transport, hydrological pathways, and the impact of anthropogenic activities. Among the class of emerging micropollutants known as Iodinated Contrast Media (ICM), **2-Iodohippuric acid** (OIH) presents a unique opportunity. Historically used as a diagnostic agent in medicine, its chemical stability, high water solubility, and persistence through wastewater treatment processes make it an ideal conservative tracer for aquatic environmental monitoring.^[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core principles, analytical methodologies, and practical applications of **2-Iodohippuric acid** as a powerful tool in environmental science. We will delve into the causality behind experimental choices, provide validated protocols for its quantification, and explore its role in elucidating the fate and transport of wastewater-derived contaminants.


Part 1: The Rationale for 2-Iodohippuric Acid as an Environmental Tracer

The discipline of environmental monitoring is fundamentally reliant on tracers—substances that can track the movement of water, air, or pollutants. An ideal tracer should be anthropogenic (to

avoid background interference), persistent, highly soluble in the medium of interest, and detectable at very low concentrations.

Iodinated X-ray contrast media (ICM) are a class of pharmaceutical compounds that inadvertently meet these criteria.^[2] Used ubiquitously in medical imaging procedures like CT scans, they are administered in large quantities, are metabolically inert, and are excreted largely unchanged via urine into the sewer system.^{[1][3]} Conventional wastewater treatment plants (WWTPs) exhibit poor to moderate efficacy in removing ICMs, leading to their consistent presence in treated effluent and, consequently, in surface and even drinking water.^{[1][4]}

While this persistence is an environmental concern, it is precisely this characteristic that makes them excellent tracers for wastewater effluent. **2-Iodohippuric acid** (ortho-iodohippuric acid, OIH), a component of this class, is particularly suitable. Its well-defined chemical structure and history as a renal function agent mean its physicochemical properties are well-understood.^[5] Its journey from a clinical setting to an environmental indicator represents a powerful, albeit unintentional, tool for hydrological and pollution studies.

[Click to download full resolution via product page](#)

Caption: Environmental Pathway of **2-Iodohippuric Acid**.

Part 2: Core Properties and Environmental Behavior

Understanding the fundamental characteristics of **2-Iodohippuric acid** is critical to its application as a tracer. Its behavior in aquatic systems is dictated by its chemical structure, which confers high stability and mobility.

Chemical Profile

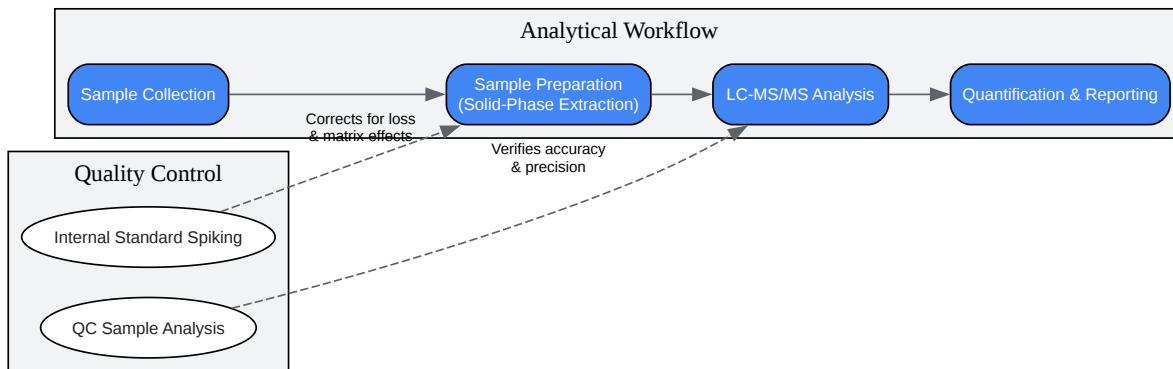
The key physicochemical properties of **2-Iodohippuric acid** are summarized below. Its structure, featuring a hydrophilic glycine conjugate and a stable iodinated aromatic ring, governs its environmental persistence.

Property	Value	Source
Chemical Name	2-[(2-Iodobenzoyl)amino]acetic acid	[5]
Synonyms	ortho-Iodohippuric acid, OIH, Hippuran	[5]
CAS Number	147-58-0	[6]
Molecular Formula	C ₉ H ₈ INO ₃	[6]
Molar Mass	305.07 g/mol	[6]
Melting Point	170-172 °C	[6]
Appearance	White to off-white solid	

Environmental Fate and Transport

The concept of "fate and transport" describes what happens to a chemical in the environment—where it goes and how it is transformed.[\[7\]](#)[\[8\]](#) For **2-Iodohippuric acid**, the key characteristics are:

- Persistence: OIH is resistant to biodegradation in conventional WWTPs. The strong carbon-iodine bond and the overall molecular structure are not easily cleaved by microbial enzymes. This ensures that the molecule's concentration is primarily reduced by dilution rather than degradation, a hallmark of a conservative tracer.


- Mobility: High water solubility and a low tendency to adsorb to particulate matter or sediment mean that OIH travels with the bulk flow of water. This makes it an excellent tool for tracking water movement, residence times, and dilution patterns in rivers and groundwater systems.
[\[7\]](#)
- Transformation Potential: While resistant to biodegradation, ICMs can undergo transformation during advanced water treatment processes, such as ozonation or UV disinfection. These processes can lead to the formation of potentially more toxic iodinated disinfection by-products (I-DBPs).[\[2\]](#) This is a critical consideration in drinking water treatment but is less of a factor for its application as a tracer in surface water monitoring where such treatments are absent.

Part 3: A Validated Workflow for Environmental Quantification

The successful use of **2-Iodohippuric acid** as a tracer hinges on the ability to reliably measure it at trace concentrations (ng/L to μ g/L) in complex environmental matrices. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose due to its unparalleled sensitivity and selectivity.[\[9\]](#)

Experimental Workflow: From Field to Data

The following workflow provides a self-validating system for the accurate quantification of OIH. The causality for each step is explained to ensure robust and defensible data.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tackling the increasing contamination of the water supply by iodinated contrast media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. epos.myesr.org [epos.myesr.org]
- 5. ortho-Iodohippuric acid - Wikipedia [en.wikipedia.org]
- 6. 2-ヨード馬尿酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]
- 8. Fate and transport in environmental quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]

- To cite this document: BenchChem. [2-Iodohippuric acid in environmental monitoring research]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b127232#2-iodohippuric-acid-in-environmental-monitoring-research\]](https://www.benchchem.com/product/b127232#2-iodohippuric-acid-in-environmental-monitoring-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com